SB-674042

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

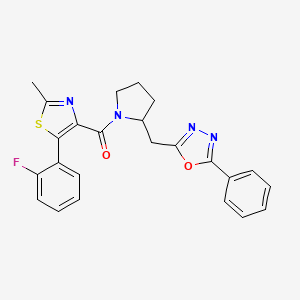

SB-674042 is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-674042 typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with the pyrrolidine derivative. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired rings and linkages.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

SB-674042 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Binding Characteristics

High-Affinity Radioligand

SB-674042 has been characterized as a high-affinity radioligand for the OX1 receptor, with dissociation constant (Kd) values reported at 3.76 nM in membrane assays and 5.03 nM in whole-cell formats. These studies indicate that this compound binds to a single high-affinity site on the OX1 receptor, making it an invaluable tool for investigating receptor function and pharmacology .

Selectivity

The compound exhibits over 100-fold selectivity for the OX1 receptor compared to the orexin-2 (OX2) receptor, with no significant affinity for serotonergic, dopaminergic, adrenergic, or purinergic receptors at concentrations up to 10 μM . This selectivity is critical for studying the specific roles of orexin receptors in various physiological processes.

Physiological Implications

Role in Sleep Regulation

Research indicates that blockade of OX1 receptors using this compound can attenuate sleep promotion induced by OX2 receptor antagonism in animal models. This suggests that OX1 receptors play a significant role in sleep-wake regulation and that this compound can be used to explore these mechanisms further .

Impact on Calcium Mobilization

Calcium mobilization studies have shown that this compound effectively inhibits orexin-1-induced calcium signaling in CHO cells expressing the OX1 receptor. This functional antagonism underscores its potential utility in dissecting orexin signaling pathways and their physiological effects .

Therapeutic Potential

Applications in Neurological Disorders

Given its role in sleep regulation and its selective action on the OX1 receptor, this compound is being investigated for its potential applications in treating sleep disorders such as narcolepsy and insomnia. The ability to selectively inhibit OX1 activity may provide a novel therapeutic approach without affecting other orexin pathways .

Exploration of Addiction and Anxiety Mechanisms

Recent studies suggest that orexin signaling may be implicated in addiction and anxiety disorders. The use of this compound could help elucidate the role of OX1 receptors in these conditions, potentially leading to new treatment strategies targeting orexin pathways .

Data Summary

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Target Receptor | Orexin-1 (OX1) |

| Selectivity | >100-fold for OX1 over OX2 |

| Binding Affinity (Kd) | 3.76 nM (membrane), 5.03 nM (whole-cell) |

| Physiological Roles | Sleep regulation, calcium mobilization |

Case Studies

-

Orexin Receptor Antagonism and Sleep Promotion

- Study: Blockade of Orexin-1 Receptors Attenuates Orexin-2 Receptor Antagonism-Induced Sleep Promotion

- Findings: this compound effectively blocked OX1-mediated effects, providing insights into sleep regulation mechanisms.

-

Calcium Mobilization Inhibition

- Study: Functional Characterization of this compound

- Findings: Demonstrated inhibition of calcium mobilization induced by orexin-1, confirming its role as a functional antagonist.

-

Potential in Treating Narcolepsy

- Study: Overview of Hypocretin-Based Therapy

- Findings: Explored therapeutic implications of selective OX1 antagonism using this compound for narcolepsy treatment.

Mechanism of Action

The mechanism of action of SB-674042 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, oxadiazole, and pyrrolidine derivatives, such as:

- [5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl]-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone

- [5-(2-Bromophenyl)-2-methyl-1,3-thiazol-4-yl]-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone

Uniqueness

The uniqueness of SB-674042 lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

SB-674042 is a potent and selective non-peptide antagonist for the orexin OX1 receptor, exhibiting significant biological activity relevant to various physiological processes. This compound has garnered attention in pharmacological research due to its high affinity for the OX1 receptor and its selectivity over other receptors, making it a valuable tool for studying orexin signaling pathways.

Chemical Structure and Properties

- Chemical Name : [5-(2-Fluorophenyl)-2-methyl-4-thiazolyl][2(S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl-1-pyrrolidinyl]methanone]

- Molecular Formula : C₁₈H₁₈F₁N₅O₂S

- Molecular Weight : 373.43 g/mol

- Kd Value : 3.76 nM (indicating high binding affinity for the OX1 receptor)

Binding Affinity

This compound has been characterized as a high-affinity radioligand for the OX1 receptor through various binding studies. The saturation binding assays demonstrated that:

- Whole Cell Assays : Kd = 5.03 ± 0.31 nM, Bmax = 34.4 ± 2.0 pmol/mg protein

- Membrane Assays : Kd = 3.76 ± 0.45 nM, Bmax = 30.8 ± 1.8 pmol/mg protein

These findings indicate that this compound binds specifically to one site on the OX1 receptor, confirming its potential as a selective antagonist .

Selectivity Profile

This compound exhibits over 100-fold selectivity for the OX1 receptor compared to the OX2 receptor and shows no significant affinity for a range of other receptors, including serotonergic, dopaminergic, adrenergic, or purinergic receptors at concentrations up to 10 µM . This selectivity makes it particularly useful in research aimed at understanding orexin's role in various physiological functions without interference from other signaling pathways.

Calcium Mobilization Assays

Calcium mobilization studies using CHO cells stably transfected with the OX1 receptor revealed that this compound effectively inhibited orexin A-induced calcium mobilization. This inhibition was consistent with its profile as a competitive antagonist at the OX1 receptor .

Study on Orexin Receptor Functionality

In a study published in British Journal of Pharmacology, this compound was utilized to explore the functionality of orexin receptors in mediating physiological responses. The study established that this compound could effectively block orexin-induced responses, thereby validating its role as a functional antagonist in vivo .

Comparative Analysis with Other Antagonists

A comparative study of this compound with other known antagonists such as SB-334867 and SB-408124 showed that while all compounds were effective antagonists of the OX1 receptor, this compound demonstrated superior selectivity and potency. The following table summarizes these findings:

| Compound | Kd (nM) | Selectivity (OX1/OX2) | Notes |

|---|---|---|---|

| This compound | 3.76 | >100-fold | Highly selective, minimal off-target effects |

| SB-334867 | 99 | ~50-fold | Less selective than this compound |

| SB-408124 | 57 | ~50-fold | Comparable potency but lower selectivity |

Properties

IUPAC Name |

[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBZWVLPALMACV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.